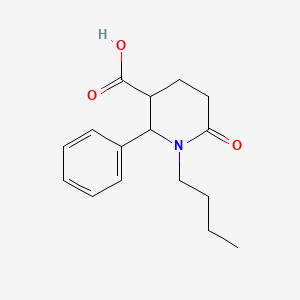
1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of an aromatic aldehyde with o-phenylenediamine. Specifically, in the presence of N,N-dimethylformamide/sulfur, it yields (1H-benzo[d]imidazol-2-yl) (phenyl)methanone . In the absence of sulfur, the product obtained is quinoxaline . This versatile method allows for the formation of C–N bonds under mild conditions .
Mechanism of Action
1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea works by stimulating the thyroid hormone receptor beta (TRβ). This activation leads to an increase in the expression of genes involved in cardiac metabolism and contractility. This compound has also been shown to increase the expression of genes involved in angiogenesis, which may contribute to its beneficial effects in heart failure.
Biochemical and Physiological Effects:
This compound has been shown to increase cardiac output, stroke volume, and ejection fraction in animal studies. It has also been shown to improve exercise capacity in patients with heart failure. This compound has been shown to increase the expression of genes involved in cardiac metabolism and contractility, as well as angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, this compound has a short half-life and is rapidly metabolized, which can make dosing challenging. Additionally, this compound has been shown to have off-target effects, which can complicate interpretation of results.
Future Directions
Future research on 1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea could focus on improving its pharmacokinetic properties, such as its half-life and metabolic stability. Additionally, further studies could investigate the potential of this compound in combination with other heart failure treatments, such as beta-blockers and ACE inhibitors. Finally, studies could investigate the potential of this compound in other cardiovascular diseases, such as hypertension and atherosclerosis.
Conclusion:
This compound is a small molecule compound that has shown potential in the treatment of heart failure. Its mechanism of action involves the activation of the thyroid hormone receptor beta, which leads to increased expression of genes involved in cardiac metabolism and contractility, as well as angiogenesis. While this compound has been extensively studied, its short half-life and off-target effects present challenges for its use in lab experiments. Future research could focus on improving its pharmacokinetic properties and investigating its potential in combination with other heart failure treatments.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(piperidin-4-ylmethyl)urea with 2-(methylthio)benzyl bromide in the presence of a base. The resulting compound is then purified through column chromatography. The yield of this reaction is typically around 50%.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea has been studied extensively for its potential in the treatment of heart failure. In animal studies, this compound has been shown to improve cardiac function and increase cardiac output. This compound has also been shown to improve exercise capacity in patients with heart failure.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c1-27-20-9-5-2-6-17(20)15-25-12-10-16(11-13-25)14-23-21(26)24-19-8-4-3-7-18(19)22/h2-9,16H,10-15H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIPUEGLKCLNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine](/img/structure/B2793316.png)
![1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride](/img/structure/B2793317.png)

![1-[(1-Prop-2-enoylpiperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B2793319.png)



![Ethyl 4-(2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2793323.png)

![1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2793325.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2793326.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2793330.png)
